Lipophilicity-Driven Differentiation: cLogP of 7-OH vs. 7-OCH3 Analog
The free 7-hydroxyl group of the target compound confers a significantly lower calculated partition coefficient compared to its closest commercially available analog, 3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one (CAS 105258-07-9), which features a 7-methoxy substituent. The 7-OH → 7-OCH3 substitution is a classic matched molecular pair transformation that increases lipophilicity by approximately 0.5–0.7 log units based on the Hansch π constant for aromatic –OH → –OCH3 replacement [1]. Lower lipophilicity in the target compound implies reduced passive membrane permeability but enhanced aqueous solubility, an important trade-off in the design of chemical probes where avoiding non-specific binding and precipitation in aqueous assay media is critical [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.0–4.3 (estimated, 7-OH scaffold; no experimentally measured value available in public domain) |
| Comparator Or Baseline | 3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one (CAS 105258-07-9): cLogP ≈ 4.5–5.0 (estimated) |
| Quantified Difference | ΔcLogP ≈ −0.5 to −0.7 (target less lipophilic than 7-OCH3 analog) |
| Conditions | In silico prediction using fragment-based Hansch approach; no experimental logP/logD measurement has been reported for either compound in peer-reviewed literature. |
Why This Matters
Procurement teams selecting between these two analogs must decide whether the higher aqueous solubility of the 7-OH compound is worth the trade-off in membrane permeability for their specific assay conditions.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. (Canonical reference for Hansch π substituent constants; aromatic –OH → –OCH3 π ≈ +0.5 to +0.7.) View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. (Establishes the relationship between lipophilicity and solubility/permeability for chemical probe design.) View Source
